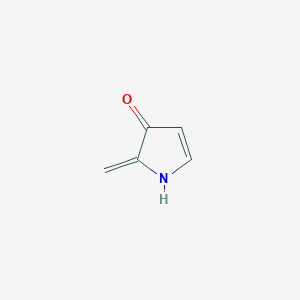
3H-Pyrrol-3-one, 1,2-dihydro-2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrrol-3-one, 1,2-dihydro-2-methylene-: is a heterocyclic compound with the molecular formula C5H5NO . This compound belongs to the class of pyrrolones, which are known for their diverse biological activities and applications in various fields of science . The structure of 3H-Pyrrol-3-one, 1,2-dihydro-2-methylene- consists of a five-membered ring containing nitrogen and oxygen atoms, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Base-Catalyzed Intramolecular Cyclization: One of the common methods for synthesizing 3H-Pyrrol-3-one, 1,2-dihydro-2-methylene- involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. This reaction typically requires mild conditions and results in high yields.
Cross-Coupling Reactions: Another method involves the cross-coupling of propargylamines with acyl chlorides in the presence of a palladium catalyst (PdCl2/CuI/Ph3P). This method is efficient and provides a straightforward route to the desired compound.
Industrial Production Methods: While specific industrial production methods for 3H-Pyrrol-3-one, 1,2-dihydro-2-methylene- are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium-catalyzed cross-coupling reactions is particularly promising for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Chemistry: 3H-Pyrrol-3-one, 1,2-dihydro-2-methylene- is used as a building block in organic synthesis.
Biology and Medicine: This compound exhibits significant biological activities, including anticancer, antihypertensive, anti-HIV, antiviral, and antimalarial properties . It is also used in the synthesis of pharmaceuticals and bioactive molecules .
Industry: In the industrial sector, 3H-Pyrrol-3-one, 1,2-dihydro-2-methylene- is used as a flame retardant and as a ligand for the design of metal complex nanocatalysts . Its versatility makes it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 3H-Pyrrol-3-one, 1,2-dihydro-2-methylene- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes . For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways that are crucial for cancer cell proliferation . Similarly, its antiviral activity may result from the inhibition of viral replication or the modulation of host immune responses .
Comparison with Similar Compounds
Isatin: A naturally occurring compound with a similar structure and diverse biological activities.
Isatisine: Another natural compound with significant medicinal properties.
Fascaplysin: Known for its anticancer and antimicrobial activities.
Tryptanthrin: Exhibits anti-inflammatory and anticancer properties.
Duocarmycin: A potent antitumor agent.
Uniqueness: 3H-Pyrrol-3-one, 1,2-dihydro-2-methylene- stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its significant biological properties make it a valuable compound for research and industrial applications .
Properties
CAS No. |
68332-50-3 |
|---|---|
Molecular Formula |
C5H5NO |
Molecular Weight |
95.10 g/mol |
IUPAC Name |
2-methylidene-1H-pyrrol-3-one |
InChI |
InChI=1S/C5H5NO/c1-4-5(7)2-3-6-4/h2-3,6H,1H2 |
InChI Key |
YJZLFRFUAHLYBR-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=O)C=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















